![molecular formula C12H15N3OS B2463538 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 724745-15-7](/img/no-structure.png)

6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

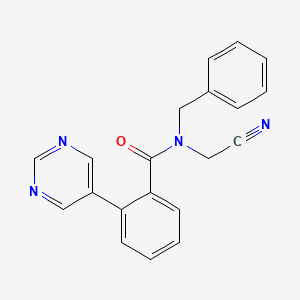

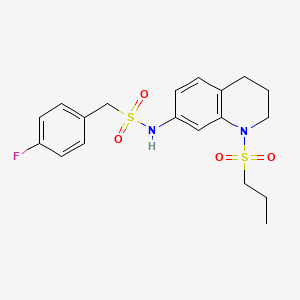

“6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a compound that belongs to the class of heterocyclic pyrimidine scaffolds . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Wissenschaftliche Forschungsanwendungen

Plant Growth Stimulation

- ETP derivatives have demonstrated a pronounced plant growth stimulating effect, reaching levels of 65–87% relative to heteroauxin. This property makes them valuable candidates for enhancing crop yield and promoting sustainable agriculture .

PDE9A Inhibition for Cognitive Disorders

- The compound PF-04447943 , which contains the ETP scaffold, acts as a selective brain-penetrant phosphodiesterase 9A (PDE9A) inhibitor. PDE9A inhibition has potential therapeutic implications for cognitive disorders, including Alzheimer’s disease and other neurodegenerative conditions .

Antiviral Activity

- While specific ETP derivatives haven’t been extensively studied for antiviral properties, their structural features warrant further investigation. Researchers have synthesized novel derivatives containing ETP moieties, which could potentially exhibit antiviral effects .

Scaffold for Drug Discovery

- The pyrrolidine ring in ETP contributes to its versatility as a scaffold for drug discovery. Its sp3-hybridization allows efficient exploration of pharmacophore space, and the non-planarity of the ring enhances three-dimensional coverage—a phenomenon known as "pseudorotation" .

Heterocyclic Chemistry

- ETP derivatives have been modified to include additional heterocyclic rings, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and furans. These modifications expand the chemical diversity and potential applications of ETP-based compounds .

Biological Screening and Beyond

- Beyond the specific applications mentioned, ETP derivatives continue to be evaluated in various biological assays. Researchers explore their interactions with enzymes, receptors, and cellular pathways, aiming to uncover novel therapeutic targets .

Wirkmechanismus

Target of Action

Related compounds have shown interactions with various biological targets, suggesting a potential for diverse biological activities .

Mode of Action

It’s worth noting that related compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, suggesting a potential for diverse downstream effects .

Pharmacokinetics

Related compounds have been shown to have favorable pharmacokinetic properties .

Result of Action

Related compounds have been shown to have various biological effects, suggesting a potential for diverse cellular responses .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of many compounds .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-aminothiophene-3-carboxylic acid ethyl ester with pyrrolidine followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid ethyl ester", "pyrrolidine", "acetic anhydride", "sodium acetate", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid ethyl ester with pyrrolidine in the presence of acetic anhydride and sodium acetate to form 6-ethyl-2-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-4-one intermediate.", "Step 2: Cyclization of the intermediate in the presence of acetic anhydride and sodium acetate to form 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one.", "Step 3: Oxidation of the final product using hydrogen peroxide and water to obtain the desired compound." ] } | |

CAS-Nummer |

724745-15-7 |

Molekularformel |

C12H15N3OS |

Molekulargewicht |

249.33 |

IUPAC-Name |

6-ethyl-2-pyrrolidin-1-yl-3H-thieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H15N3OS/c1-2-8-7-9-10(16)13-12(14-11(9)17-8)15-5-3-4-6-15/h7H,2-6H2,1H3,(H,13,14,16) |

InChI-Schlüssel |

BEDUBZHBHWDQDV-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(S1)N=C(NC2=O)N3CCCC3 |

Löslichkeit |

soluble |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

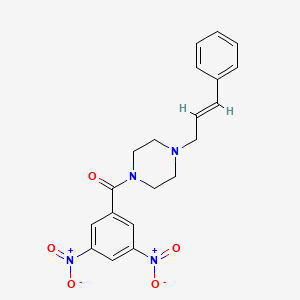

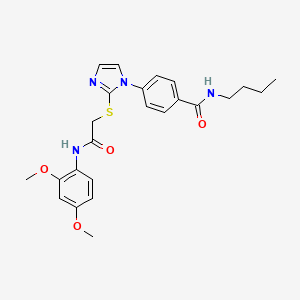

![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B2463462.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2463463.png)

![3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2463465.png)

![2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2463466.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)

![ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2463477.png)

![2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B2463478.png)